molecular formula C14H17N3S B12911256 Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- CAS No. 117269-55-3

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-

Cat. No.: B12911256
CAS No.: 117269-55-3
M. Wt: 259.37 g/mol
InChI Key: HNPUZYTYTIYNIB-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- is a complex organic compound with a unique structure that includes a pyrimidinyl group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- typically involves multiple steps, including the formation of the pyrimidinyl and phenylthio groups, followed by their attachment to the ethanamine backbone. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- include:

    Ethanamine, N,N-dimethyl-: A simpler analog without the pyrimidinyl and phenylthio groups.

    N,N-Dimethylethylamine: Another analog with a different substitution pattern.

Uniqueness

The uniqueness of Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

117269-55-3

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

N,N-dimethyl-2-(4-pyrimidin-4-ylphenyl)sulfanylethanamine

InChI

InChI=1S/C14H17N3S/c1-17(2)9-10-18-13-5-3-12(4-6-13)14-7-8-15-11-16-14/h3-8,11H,9-10H2,1-2H3

InChI Key

HNPUZYTYTIYNIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=C(C=C1)C2=NC=NC=C2

Origin of Product

United States

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